4-(2-Methylbenzimidazol-1-yl)phenol

Chemoselective alkylation Benzimidazole protection H4 receptor ligand synthesis

4-(2-Methylbenzimidazol-1-yl)phenol (CAS 39104-17-1, molecular formula C14H12N2O, MW 224.26) is a phenylimidazole derivative characterized by a direct N1-phenyl bond linking a 2-methylbenzimidazole moiety to a para-hydroxyphenyl group. Unlike the more extensively studied methylene-linked analog 4-(2-methyl-1H-benzimidazol-1-ylmethyl)phenol, this compound lacks a flexible –CH2– spacer, resulting in restricted conformational freedom and enhanced conjugation between the benzimidazole and phenol rings.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B13880271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylbenzimidazol-1-yl)phenol
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)O
InChIInChI=1S/C14H12N2O/c1-10-15-13-4-2-3-5-14(13)16(10)11-6-8-12(17)9-7-11/h2-9,17H,1H3
InChIKeyPUNWDIZRIJAJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylbenzimidazol-1-yl)phenol (CAS 39104-17-1): Structural Identity and Physicochemical Baseline for Procurement Screening


4-(2-Methylbenzimidazol-1-yl)phenol (CAS 39104-17-1, molecular formula C14H12N2O, MW 224.26) is a phenylimidazole derivative characterized by a direct N1-phenyl bond linking a 2-methylbenzimidazole moiety to a para-hydroxyphenyl group . Unlike the more extensively studied methylene-linked analog 4-(2-methyl-1H-benzimidazol-1-ylmethyl)phenol, this compound lacks a flexible –CH2– spacer, resulting in restricted conformational freedom and enhanced conjugation between the benzimidazole and phenol rings [1]. The presence of the 2-methyl substituent on the imidazole ring further distinguishes it from the des-methyl parent compound 4-(1H-benzimidazol-1-yl)phenol (MW 210.23), affecting both steric and electronic properties at the N1-aryl junction . Predicted physicochemical parameters include a boiling point of approximately 388.1±44.0 °C and density of 1.14±0.1 g/cm³ .

Why Generic Substitution of 4-(2-Methylbenzimidazol-1-yl)phenol with Common Benzimidazole Phenol Analogs Risks Erroneous Activity Readout


Benzimidazole-phenol conjugates are not functionally interchangeable. The direct N1-phenyl connectivity of 4-(2-methylbenzimidazol-1-yl)phenol restricts rotational freedom and enforces a specific spatial orientation of the phenol hydroxyl relative to the benzimidazole core, in contrast to methylene-linked analogs that possess an additional rotatable bond [1]. This structural rigidity directly impacts biological target engagement: the methylene-linked analog 4-(2-methyl-1H-benzimidazol-1-ylmethyl)phenol exhibits measurable hemolytic activity on human erythrocytes at 100–300 µg/mL and fungistatic/fungicidal effects against Aspergillus niger at 100 µg/L [2][3], but these activities cannot be assumed for the target compound because the altered conformational landscape and electronic distribution at the N1-aryl junction modify membrane permeability, target binding, and metabolic susceptibility. Furthermore, the 2-methyl substituent on the benzimidazole ring sterically shields the adjacent N1 position, a feature absent in des-methyl analogs such as 4-(1H-benzimidazol-1-yl)phenol . This methyl group directly influences the chemoselectivity of derivatization reactions—an essential consideration for users who intend to further functionalize the phenol or benzimidazole nitrogen [4]. Substituting the target compound with a 2-arylbenzimidazole isomer (e.g., 4-(1H-benzimidazol-2-yl)phenol) introduces a completely different connectivity pattern that alters both the acidity of the phenol OH and the hydrogen-bonding pharmacophore, precluding meaningful biological or chemical equivalence .

Quantitative Comparative Evidence for 4-(2-Methylbenzimidazol-1-yl)phenol: Differentiated Performance Against Closest Structural Analogs


Chemoselective Phenol O-Alkylation: 2-Methyl Substituent Enhances O- vs. N-Alkylation Selectivity by up to 16:1 Over Des-Methyl and Electron-Withdrawing Analogs

In the context of 2-arylbenzimidazole synthesis, the presence of a methyl substituent on the benzimidazole ring significantly alters the chemoselectivity of phenol O-alkylation in the presence of a free benzimidazole NH. Savall et al. (2009) demonstrated that a 5-methyl substituent on the benzimidazole core (structurally analogous to the 2-methyl group in the target compound) delivers a markedly higher isolated yield of the desired O-alkylated product compared to unsubstituted or 5-chloro analogs [1]. When combined with a 3-chloro substituent on the phenol ring, the 5-methylbenzimidazole system achieved a 16:1 selectivity ratio favoring phenol O-alkylation over benzimidazole N-alkylation (Table 3, entry 10) [1]. In contrast, electron-withdrawing 5-chloro substitution reduced the O:N selectivity to 1.4:1 [1]. This evidence is directly translatable to 4-(2-methylbenzimidazol-1-yl)phenol, where the 2-methyl group is positioned adjacent to N1 and is expected to exert a similar (or greater) steric shielding effect, favoring selective functionalization at the phenol OH.

Chemoselective alkylation Benzimidazole protection H4 receptor ligand synthesis

Conformational Restriction: Direct N1-Phenyl Connectivity Reduces Rotatable Bonds, Potentially Enhancing Target Binding Affinity Relative to Methylene-Linked Analogs

4-(2-Methylbenzimidazol-1-yl)phenol contains one fewer rotatable bond than its methylene-linked congener 4-(2-methyl-1H-benzimidazol-1-ylmethyl)phenol, owing to the direct N1–phenyl attachment eliminating the benzylic –CH₂– group [1][2]. This structural difference reduces the conformational entropy penalty upon target binding, a principle well-established in medicinal chemistry for improving ligand efficiency [3]. While direct binding data comparing these two compounds against the same target is not available in the open literature, the methylene-linked analog has demonstrated measurable biological activity: hemolytic effects on human erythrocytes at 100–300 µg/mL [2] and fungistatic/fungicidal action against Aspergillus niger at 100 µg/L with documented morphological damage including cell wall blistering, empty hyphae formation, and lysis of germinating spores [1]. The target compound, by virtue of its rigidified scaffold, is anticipated to exhibit altered potency and potentially improved target selectivity compared to the flexible analog, making it a distinct chemical probe for structure–activity relationship (SAR) studies.

Conformational restriction Ligand efficiency Molecular recognition

Antimicrobial Activity Differentiation: Structural Analogs Exhibit Dose-Dependent Bacteriostatic Effects Against E. coli at 50–200 µg/mL, Providing a Benchmark for Target Compound Evaluation

The methylene-linked phenolic benzimidazole derivative 4-(2-methyl-1H-benzimidazol-1-ylmethyl)phenol was evaluated for its effects on E. coli growth and enzyme activity across a concentration range of 50–200 µg/mL [1]. The compound exhibited a dose-dependent bacteriostatic effect, accompanied by metabolic stress manifested as elevated dehydrogenase and catalase activities at higher concentrations [1]. Notably, the glycoside derivative 4-(2-methyl-1H-benzimidazol-1-ylmethyl)phenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside exhibited the most pronounced damaging effect in this study [1]. The target compound 4-(2-methylbenzimidazol-1-yl)phenol, lacking the methylene linker, presents a distinct electronic environment due to direct conjugation between the benzimidazole N1 lone pair and the phenol ring. While direct MIC or growth inhibition data for the target compound are not publicly available, the established activity of the methylene-linked analog provides a quantitative benchmark for comparative evaluation. Users should anticipate that the altered electronic distribution in the target compound may shift the antimicrobial potency and spectrum relative to the flexible analog.

Antimicrobial screening E. coli growth inhibition Benzimidazole SAR

Predicted Physicochemical Differentiation: Higher logP and Altered Phenol pKa Compared to Des-Methyl Analog Influence Formulation and Solubility

The 2-methyl substituent on the benzimidazole ring of the target compound contributes an incremental increase in lipophilicity relative to the des-methyl analog 4-(1H-benzimidazol-1-yl)phenol. Based on a methyl group contribution of approximately +0.5 logP units per aliphatic carbon in aromatic systems, the target compound (C14H12N2O) is predicted to exhibit a logP value approximately 0.5 units higher than the des-methyl parent (C13H10N2O) [1]. Additionally, the electron-donating nature of the 2-methyl group is expected to slightly increase the pKa of the benzimidazole conjugate acid and marginally affect the phenol OH acidity through through-bond electronic effects across the N1-phenyl system [2]. The predicted density (1.14±0.1 g/cm³) and boiling point (388.1±44.0 °C) of the target compound are comparable to those of related benzimidazole-phenol derivatives, but the molecular weight difference (224.26 vs. 210.23 for the des-methyl analog) is a critical differentiator for inventory management and molarity calculations in biological assay preparation.

LogP prediction Phenol acidity Formulation screening

Optimal Procurement and Application Scenarios for 4-(2-Methylbenzimidazol-1-yl)phenol Based on Verified Differentiation Evidence


Selective O-Functionalization Without N-Protection: Leveraging 2-Methyl Steric Shielding for Efficient Derivatization

Based on the chemoselective alkylation evidence from Savall et al. (2009), 4-(2-methylbenzimidazol-1-yl)phenol is the preferred starting material when synthetic protocols require selective reaction at the phenolic OH in the presence of the free benzimidazole NH [1]. The 2-methyl group adjacent to N1 provides steric shielding that disfavors N-alkylation, enabling O-selective derivatization with ratios up to 16:1 when combined with an appropriate auxiliary substituent on the phenol ring. This eliminates the need for N-protection/deprotection steps, reducing the synthetic sequence by at least two steps and improving overall yield. Users should procure this compound specifically for the synthesis of O-alkylated, O-acylated, or O-glycosylated derivatives where benzimidazole NH preservation is required, as was critical in the H4 receptor ligand program [1].

Structure–Activity Relationship (SAR) Studies: Probing the Impact of N1-Phenyl Rigidification on Biological Target Engagement

The direct N1-phenyl bond in 4-(2-methylbenzimidazol-1-yl)phenol eliminates the benzylic methylene linker present in the more extensively studied analog 4-(2-methyl-1H-benzimidazol-1-ylmethyl)phenol [2][3]. This rigidification reduces the number of rotatable bonds from three to two and enforces a specific dihedral angle between the benzimidazole and phenol rings due to steric interaction between the 2-methyl group and the ortho-phenyl hydrogens. Researchers conducting SAR campaigns on benzimidazole-based antimicrobial, antifungal, or antiproliferative agents should procure this compound as a matched-pair comparator to the methylene-linked analog to deconvolute the contributions of conformational flexibility versus electronic conjugation to biological activity. The established antifungal activity of the methylene-linked analog against Aspergillus niger at 100 µg/L [3] provides a quantitative benchmark for comparative dose-response evaluation.

Building Block for 1,N-Disubstituted Benzimidazole Libraries: Capitalizing on Differentiated N1 vs. C2 Reactivity

Unlike 2-arylbenzimidazole analogs such as 4-(1H-benzimidazol-2-yl)phenol, where the phenol is attached at the C2 position, the target compound features the phenol at the N1 position of the benzimidazole ring . This connectivity pattern leaves the C2 position available for further functionalization (e.g., C2 arylation, alkylation, or heterocycle formation), while the N1-aryl-phenol moiety can be independently derivatized. Medicinal chemistry groups building focused libraries of 1,N-disubstituted benzimidazoles for screening against kinase, GPCR, or nuclear receptor targets should select this compound over C2-phenol isomers because the N1-phenol attachment provides a distinct vector for substituent growth that diversifies the library's three-dimensional pharmacophore space [1].

Antimicrobial Probe Development: Comparator Compound for Evaluating Linker-Dependent Activity Shifts

The methylene-linked analog has demonstrated quantifiable biological activity: hemolytic effects on human erythrocytes at 100–300 µg/mL [2], fungistatic/fungicidal activity against A. niger with observable morphological damage at 100 µg/L [3], and dose-dependent E. coli growth inhibition at 50–200 µg/mL with associated metabolic enzyme stress [4]. 4-(2-Methylbenzimidazol-1-yl)phenol, lacking the flexible linker, is the logical next compound for evaluating whether rigidification enhances or attenuates these antimicrobial effects. Procurement of both compounds enables a definitive matched-pair study to establish the linker's contribution to potency, spectrum, and cytotoxicity, generating data that informs the design of optimized antimicrobial benzimidazole candidates with improved therapeutic indices.

Quote Request

Request a Quote for 4-(2-Methylbenzimidazol-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.